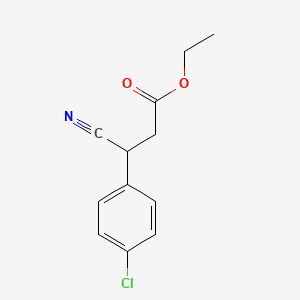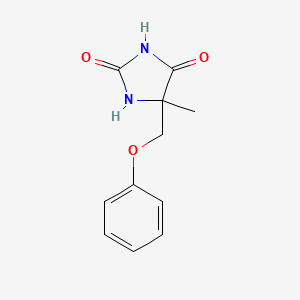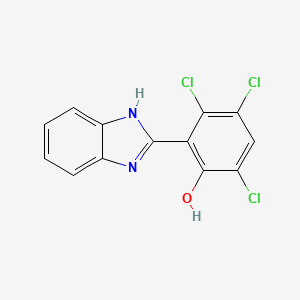![molecular formula C17H18N2O4S B12006495 4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate is an organic compound that features a benzenesulfonate group attached to a phenyl ring, which is further connected to an isobutyrylhydrazono group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate typically involves the reaction of 4-formylphenyl benzenesulfonate with isobutyrylhydrazine under specific conditions. The reaction is usually carried out in an ethanol solvent at room temperature, allowing the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Reaktionstypen
4-[(E)-(2-Isobutyrylhydrazono)methyl]phenylbenzolsulfonat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazingruppe in Hydrazinderivate umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Phenylring stattfinden und zu verschiedenen substituierten Produkten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Elektrophile Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können unter sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonsäuren und andere oxidierte Derivate.
Reduktion: Hydrazinderivate.
Substitution: Verschiedene substituierte Phenylbenzolsulfonate.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-Isobutyrylhydrazono)methyl]phenylbenzolsulfonat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere komplexe Moleküle verwendet.
Biologie: Untersucht für seine potenziellen antibakteriellen und antifungalen Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere für seine inhibitorischen Wirkungen auf bestimmte Enzyme.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-[(E)-(2-Isobutyrylhydrazono)methyl]phenylbenzolsulfonat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch die Bildung von Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen. Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Dieser Mechanismus ist besonders relevant für seine potenzielle Verwendung als antibakterielles oder antifungales Mittel.
Wirkmechanismus
The mechanism of action of 4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate involves its interaction with molecular targets through the formation of hydrogen bonds and other non-covalent interactions. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antibacterial or antifungal agent.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[(E)-(2-(Pyrazin-2-carbonyl)hydrazineylidene)methyl]phenylbenzolsulfonat
- 4-[(E)-(((Z)-Amino(pyrazin-2-yl)methylen)hydrazineylidene)methyl]phenylbenzolsulfonat
Einzigartigkeit
4-[(E)-(2-Isobutyrylhydrazono)methyl]phenylbenzolsulfonat ist aufgrund seiner spezifischen Hydrazonbindung und des Vorhandenseins der Isobutyrylhydrazongruppe einzigartig. Dieses Strukturmerkmal verleiht ihm besondere chemische und biologische Eigenschaften und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C17H18N2O4S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[4-[(E)-(2-methylpropanoylhydrazinylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C17H18N2O4S/c1-13(2)17(20)19-18-12-14-8-10-15(11-9-14)23-24(21,22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,19,20)/b18-12+ |
InChI-Schlüssel |
YIPHXXJNZRKAAH-LDADJPATSA-N |
Isomerische SMILES |
CC(C)C(=O)N/N=C/C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(=O)NN=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)
![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)


![4-[6-(4-Pyridinyl)hexyl]pyridine](/img/structure/B12006489.png)

